Uniconazole

Descripción general

Descripción

Uniconazol es un compuesto químico triazol utilizado principalmente como retardante del crecimiento vegetal. Es efectivo en una amplia gama de plantas y funciona inhibiendo la producción de giberelinas, que son hormonas vegetales que promueven el crecimiento. Esta inhibición da como resultado plantas más compactas y robustas con mayor contenido de clorofila, lo que lleva a hojas más oscuras .

Aplicaciones Científicas De Investigación

El uniconazol tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los efectos de los derivados de triazol en el crecimiento y desarrollo de las plantas.

Biología: El uniconazol se emplea en investigación para comprender su impacto en la regulación de hormonas vegetales y las respuestas al estrés.

Medicina: Si bien se utiliza principalmente en la agricultura, los efectos del uniconazol en las vías hormonales lo convierten en un tema de interés en la investigación médica para posibles aplicaciones terapéuticas.

Industria: El uniconazol se usa ampliamente en la industria agrícola para controlar el crecimiento de las plantas, mejorar el rendimiento de los cultivos y mejorar la tolerancia al estrés en las plantas .

Mecanismo De Acción

El uniconazol ejerce sus efectos inhibiendo la enzima ent-kaureno oxidasa, que participa en la biosíntesis de giberelinas. Esta inhibición conduce a una reducción en los niveles de giberelinas, lo que da como resultado plantas más cortas y robustas. Además, el uniconazol afecta otras vías hormonales, incluyendo el ácido abscísico y la citocinina, que contribuyen aún más a sus propiedades reguladoras del crecimiento .

Compuestos Similares:

Paclobutrazol: Otro retardante del crecimiento vegetal basado en triazol con mecanismos de acción similares.

Flurprimidol: Un regulador del crecimiento vegetal que también inhibe la biosíntesis de giberelinas.

Daminozida: Un retardante del crecimiento utilizado en horticultura para controlar el tamaño de las plantas y mejorar la floración

Singularidad del Uniconazol: El uniconazol es único debido a su alta potencia y actividad de amplio espectro en diversas especies vegetales. Es particularmente efectivo para mejorar la tolerancia al estrés y mejorar la eficiencia fotosintética, lo que lo convierte en una herramienta valiosa tanto en investigación como en aplicaciones agrícolas .

Análisis Bioquímico

Biochemical Properties

Uniconazole plays a significant role in biochemical reactions. It interacts with enzymes and other biomolecules, affecting their function and activity. For instance, this compound has been found to increase the activities of superoxide dismutase and peroxidase in bananas under cold stress . These enzymes play crucial roles in the plant’s response to stress, suggesting that this compound may enhance the plant’s ability to cope with adverse conditions .

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound treatment has been shown to significantly inhibit hypocotyl elongation in flowering Chinese cabbage seedlings . This effect is attributed to the significant impact of this compound on the “phenylpropanoid biosynthesis” pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, this compound has been found to decrease lignin content by repressing the BrbZIP39–BrPAL4 module-mediated phenylpropanoid biosynthesis, leading to the dwarfing of flowering Chinese cabbage seedlings .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound treatment can significantly reduce the production and accumulation of thiobarbituric acid reactive substances (TBARS) in the leaves and roots of potted P. lactiflora, thereby increasing the adaptability of potted P. lactiflora to the environment .

Dosage Effects in Animal Models

While this compound is primarily used in plants, its effects in animal models at different dosages have been studied. For instance, in zebrafish, the acute toxicity of this compound was found to be enantioselective, with the ®-Uniconazole possessing 1.16-fold greater acute toxicity than the (S)-enantiomer .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been found to significantly affect the “phenylpropanoid biosynthesis” pathway . In this pathway, this compound remarkably downregulates one member of the portal enzyme gene family, named BrPAL4, which is related to lignin biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation. For example, this compound effectively reduced root proportion in the 0–20 cm soil layer and increased root proportion in the 20–60 cm soil layer in mung bean plants .

Subcellular Localization

Given its role in inhibiting the production of gibberellins , it is likely that this compound localizes to areas of the cell where these hormones are synthesized.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Uniconazol se puede sintetizar mediante un proceso de varios pasos que implica la reacción de 4-clorobencil cianuro con 1,2,4-triazol en condiciones básicas para formar el compuesto intermedio. Este intermedio se somete luego a una reacción de Grignard con cloruro de isobutilmagnesio, seguido de hidrólisis para producir uniconazol .

Métodos de Producción Industrial: En entornos industriales, el uniconazol se produce utilizando rutas sintéticas similares, pero a una escala mayor. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se obtiene típicamente como un polvo blanco a marrón claro con un punto de fusión de 152.1–155.0 °C .

Análisis De Reacciones Químicas

Tipos de Reacciones: El uniconazol experimenta varias reacciones químicas, que incluyen:

Oxidación: El uniconazol se puede oxidar para formar los óxidos correspondientes.

Reducción: Se puede reducir en condiciones específicas para producir formas reducidas.

Sustitución: El uniconazol puede participar en reacciones de sustitución, particularmente con halógenos y otros nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio.

Sustitución: A menudo se emplean agentes halogenantes como cloro o bromo.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de uniconazol, que pueden tener diferentes actividades biológicas y aplicaciones .

Comparación Con Compuestos Similares

Paclobutrazol: Another triazole-based plant growth retardant with similar mechanisms of action.

Flurprimidol: A plant growth regulator that also inhibits gibberellin biosynthesis.

Daminozide: A growth retardant used in horticulture to control plant size and improve flowering

Uniqueness of Uniconazole: this compound is unique due to its high potency and broad-spectrum activity on various plant species. It is particularly effective in enhancing stress tolerance and improving photosynthetic efficiency, making it a valuable tool in both research and agricultural applications .

Propiedades

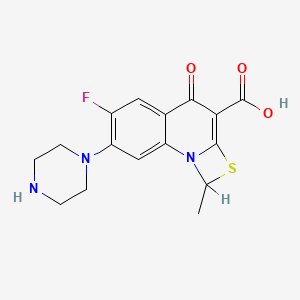

IUPAC Name |

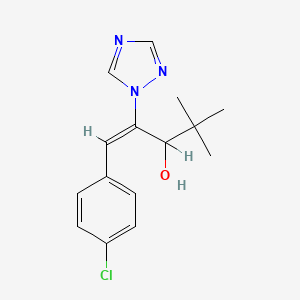

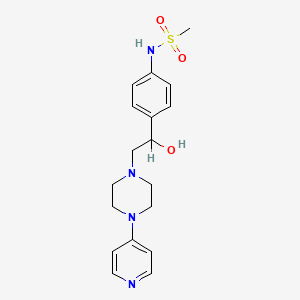

(E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWVFADWVLCOPU-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032505 | |

| Record name | (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83657-22-1 | |

| Record name | Uniconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uniconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (βE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4ATA06H50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does uniconazole exert its growth-regulating effects in plants?

A1: this compound acts as a plant growth retardant by inhibiting gibberellin biosynthesis. [, , ] Gibberellins are plant hormones that play a crucial role in promoting stem elongation. By suppressing gibberellin production, this compound leads to shorter internodes, resulting in more compact plants. [, ]

Q2: What are the downstream effects of this compound treatment on plant physiology?

A2: this compound treatment has been shown to influence various physiological processes in plants, including:

- Increased chlorophyll content: this compound can enhance chlorophyll concentration in leaves, potentially leading to improved photosynthetic efficiency. [, , ]

- Modified root architecture: this compound application can promote lateral root development and increase root biomass, potentially enhancing nutrient and water uptake. [, ]

- Enhanced stress tolerance: Studies suggest that this compound can improve plant tolerance to abiotic stresses, such as drought and salinity, by modulating antioxidant enzyme activities and osmolyte accumulation. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C15H18ClN3O, and its molecular weight is 291.77 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers don't delve into detailed spectroscopic data, standard analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely employed for the characterization of this compound.

Q5: How does the effectiveness of this compound vary with different application methods?

A5: The efficacy of this compound is influenced by the application method. Research indicates that: * Foliar sprays: Generally effective for height control, but efficacy can be influenced by spray volume and coverage. [, ] * Soil drenches: Can provide longer-lasting growth control compared to foliar sprays. [, ] * Substrate incorporation: Controlled-release formulations incorporated into the growing medium can provide consistent growth regulation over time. [, ]

Q6: Does this compound exhibit any catalytic properties in biological systems?

A6: this compound is not known to possess catalytic properties in biological systems. Its primary mode of action is the inhibition of a specific enzyme involved in gibberellin biosynthesis, rather than catalyzing a chemical reaction.

Q7: Have computational methods been used to study this compound and its interactions?

A7: The provided research primarily focuses on experimental investigations. While not explicitly discussed, computational chemistry techniques like molecular docking and QSAR modeling could be valuable tools to further investigate the interaction of this compound with its target enzyme and explore structure-activity relationships.

Q8: How do structural modifications of this compound affect its biological activity?

A8: While specific SAR studies are not presented in the provided research, it is generally understood that alterations to the triazole ring or the side chain of this compound can significantly influence its activity and selectivity.

Q9: What are the key considerations for formulating this compound for different applications?

A9: this compound formulations need to consider factors like stability, solubility, and release kinetics. Different formulations, such as emulsifiable concentrates, wettable powders, and controlled-release granules, are available to suit specific application methods and requirements. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic Acid](/img/structure/B1683376.png)

![(S)-2-{1-[3-(4-chloro-phenyl)-propylcarbamoyl]-cyclopentylmethyl}-4-methoxy-butyric acid](/img/structure/B1683378.png)

![3-O-ethyl 5-O-methyl 2-[2-(2-amino-5-oxo-4H-imidazol-3-yl)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1683382.png)

![[(3'R,4S,5'S,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1683385.png)

![8-benzyl-22-butan-2-yl-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B1683388.png)